Methyl glycolate

Description

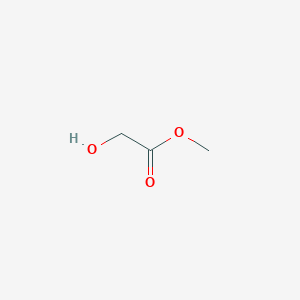

Structure

2D Structure

Propriétés

IUPAC Name |

methyl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-6-3(5)2-4/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJFXBNYJCXDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124238-96-6 | |

| Record name | Acetic acid, 2-hydroxy-, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124238-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3059131 | |

| Record name | Methyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl glycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20837 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-35-5 | |

| Record name | Methyl glycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl glycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl glycolate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL GLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G7R729EJ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Methyl Glycolate Production

Chemo-catalytic Synthesis Routes of Methyl Glycolate (B3277807)

The selective hydrogenation of DMO to MG is a challenging process as the thermodynamically favorable subsequent hydrogenation of MG to ethylene (B1197577) glycol (EG) can readily occur. griffith.edu.aumdpi.com Consequently, the development of highly selective catalysts is paramount. Researchers have explored various catalyst systems, focusing on enhancing the activity and, crucially, the selectivity towards the desired intermediate product, methyl glycolate.

Hydrogenation of Dimethyl Oxalate (B1200264) to this compound

The gas-phase hydrogenation of DMO is a primary focus of catalyst development. The reaction involves the partial hydrogenation of one of the two ester groups in the DMO molecule. The general reaction is as follows:

CH₃OOC-COOCH₃ (DMO) + 2H₂ → CH₃OOC-CH₂OH (MG) + CH₃OH

Controlling this reaction to prevent further hydrogenation to ethylene glycol (EG) is the principal challenge.

CH₃OOC-CH₂OH (MG) + 2H₂ → HOCH₂-CH₂OH (EG) + CH₃OH

The following subsections detail the development of specific catalyst families designed to optimize this selective hydrogenation.

The rational design of catalysts with tailored properties is crucial for achieving high MG selectivity. This involves modifying the active metal, the support material, and the interaction between them to control the adsorption and activation of reactants and intermediates.

Nickel phosphide (B1233454) (Ni₃P) catalysts supported on mesoporous silica (B1680970) (meso-SiO₂) have demonstrated high performance in the gas-phase hydrogenation of DMO to MG. acs.orgacs.org The choice of the meso-SiO₂ support has been shown to significantly influence the catalytic activity. acs.org

Three types of meso-SiO₂ supports—RB-MSN, HMS, and MCM-41—were used to prepare Ni₃P catalysts. acs.org The performance of these catalysts was found to be dependent on the amount of surface Si-OH groups on the support rather than its textural properties or the Ni₃P particle size. acs.org The Ni₃P/RB-MSN catalyst, which has fewer Si-OH groups, exhibited superior performance, achieving full conversion of DMO. acs.orgacs.org The lack of Si-OH groups on the RB-MSN support facilitates the complete reduction of NiO and POₓ species to form the active Ni₃P phase and suppresses the formation of undesirable irreducible POₓ species. acs.org This catalyst also demonstrated remarkable stability, operating for at least 500 hours under mild conditions. acs.org

| Catalyst | DMO Conversion (%) | MG Selectivity (%) | EG Selectivity (%) | Temperature (°C) | Pressure (MPa) |

| Ni₃P/MCM-41 | 55.5 | 92.4 | 5.5 | 190 | 2.5 |

| Ni₃P/HMS | 90.4 | 92.8 | Not specified | 190 | 2.5 |

| Ni₃P/RB-MSN | 100 | 87.6 | 11.0 | 190 | 2.5 |

| Data sourced from a study using a feedstock of 13 wt % DMO in methanol (B129727), H₂/DMO molar ratio of 90, and a WLHSV of 0.88 g gcat⁻¹ h⁻¹. acs.org |

Silver-based catalysts are recognized for their intrinsic selectivity towards this compound in DMO hydrogenation due to the weaker hydrogenolysis capability of silver active sites compared to other metals like copper. acs.org However, challenges such as cost and stability have prompted research into modifying these catalysts to enhance their performance. acs.org

The addition of promoters like boron (B) has been shown to significantly improve both the catalytic activity and stability of Ag/SiO₂ catalysts. acs.orgnih.gov The method of boron incorporation is crucial; incipient wetness impregnation of boron onto a pre-synthesized Ag/SiO₂ catalyst (B/Ag/SiO₂) proved superior to adding it during the initial catalyst synthesis. acs.orgnih.gov The B/Ag/SiO₂ catalyst with 1 wt% boron achieved 100% DMO conversion and 88.3% MG selectivity, which was attributed to the high dispersion and smaller particle size of silver stabilized by the interaction between silver and boron species. acs.orgnih.gov

The particle size of silver itself is a critical factor. A volcano-shaped relationship has been observed between the hydrogenation activity and the size of Ag nanoparticles, with the optimal performance achieved at a specific size. researchgate.net Furthermore, modifying Ag/SiO₂ catalysts with small amounts of nickel (Ni) has been shown to improve catalytic activity and stability by enhancing the dispersion of active Ag species and preventing their agglomeration. nih.gov An Ag-0.5%Ni/SiO₂ catalyst demonstrated the highest activity among the tested Ni-modified catalysts. nih.gov

| Catalyst | DMO Conversion (%) | MG Selectivity (%) | Key Finding |

| Ag/SiO₂ | 77.8 | 89.3 | Baseline performance. acs.org |

| 1B/Ag/SiO₂ | 88.3 | ~88 | Boron promoter enhances conversion. acs.org |

| Ag-0.5%Ni/SiO₂ | >90 (implied) | High | Ni modification improves activity and stability. nih.gov |

| Ag/AS (5.3 nm) | Highest TOF | Not specified | Optimal Ag particle size identified. researchgate.net |

| Performance data varies based on specific reaction conditions and catalyst preparation methods. |

Cobalt-based catalysts, when modified with phosphorus (P), have emerged as effective catalysts for the selective hydrogenation of DMO to MG. rsc.orgresearchgate.netnih.gov A P-modified Co/SiO₂ catalyst was reported for the first time for this reaction, demonstrating high conversion and selectivity. nih.gov

The molar ratio of cobalt to phosphorus is a key determinant of the catalyst's performance. In a study, a series of CoXP/SiO₂ catalysts were prepared with varying P content. rsc.org The Co₈P/SiO₂ catalyst exhibited the best performance, achieving 94.6% conversion of DMO and 88.1% selectivity to MG. researchgate.net This catalyst also showed excellent long-term stability over 300 hours of continuous operation. nih.gov The phosphorus modification is believed to create cobalt phosphide (Co₂P) species, which are crucial for the catalytic performance. rsc.orgresearchgate.net

| Catalyst (CoXP/SiO₂) | DMO Conversion (%) | MG Selectivity (%) | Reaction Time (h) |

| Co₈P/SiO₂ | 94.6 | 88.1 | 300 |

| Data represents the optimized catalyst from the study. researchgate.netnih.gov |

In a related study on silica-supported Ni-Co alloy catalysts, a 15Ni-10Co/SiO₂ catalyst achieved 87% DMO conversion and 86% MG selectivity at 180 °C. rsc.org This was attributed to the synergistic interaction between Ni and Co, which enhanced hydrogen adsorption and provided uniform active sites. rsc.org

Bimetallic copper-silver catalysts supported on silica (Cu-Ag/SiO₂) have been investigated for DMO hydrogenation, aiming to combine the activity of copper with the selectivity of silver. griffith.edu.au The introduction of Ag to Cu/SiO₂ catalysts can tune the product selectivity. researchgate.net

An amino-functionalized mesoporous silica (NH₂-MS) nanosphere was used to encapsulate Cu-Ag bimetallic nanoparticles. griffith.edu.au This design resulted in a high MG yield of approximately 96.3% and remarkable stability for 300 hours in a fixed-bed reactor. griffith.edu.au The amino-functionalization helped to effectively disperse and stabilize the Cu-Ag nanoparticles, and enhanced electron transfer between the metals and the support was observed. griffith.edu.au

The ratio of Cu to Ag is a critical parameter. An optimized Cu-Ag/SiO₂ catalyst with an Ag/Cu atomic ratio of 0.05 was found to have a balanced Cu⁺/Cu⁰ ratio and highly dispersed bimetallic particles, leading to high turnover frequency and a 97.0% selectivity towards ethylene glycol, highlighting the tunability of the system. researchgate.net However, for this compound production, a different balance is required. Another study found that for Cu-Ag/SiO₂ catalysts prepared by a homogeneous deposition-precipitation method, the preferable reaction conditions for MG synthesis were a temperature of 468-478 K and a H₂/DMO ratio of 40. cqvip.com

| Catalyst System | MG Yield/Selectivity | Key Feature |

| CuAg@NH₂-MS | ~96.3% MG Yield | Encapsulation in amino-functionalized silica enhances stability and selectivity. griffith.edu.au |

| Cu-Ag/SiO₂ (Ag/Cu=0.05) | 97.0% EG Selectivity | Demonstrates tunability towards ethylene glycol. researchgate.net |

| Cu-Ag/SiO₂ | High MG Selectivity | Optimized conditions identified for MG production. cqvip.com |

| The selectivity of Cu-Ag systems can be tuned towards either this compound or ethylene glycol based on preparation and reaction conditions. |

Catalyst Development for Dimethyl Oxalate Hydrogenation

Esterification of Glycolic Acid with Methanol

The esterification of glycolic acid with methanol is a primary and advantageous route for the large-scale production of this compound. nih.govnih.gov The reaction is reversible, necessitating strategies to overcome equilibrium limitations to achieve high product yields. acs.org

The use of solid, heterogeneous catalysts for the esterification of glycolic acid offers significant advantages over homogeneous catalysts, including easier separation of the catalyst from the product mixture and reduced corrosion issues. epo.org A variety of solid acid catalysts have been investigated, such as zeolites, oxides, and ion-exchange resins. epo.org

For the esterification of glycolic acid with alcohols, strong acidic ion-exchange resins like Amberlyst 70 have proven to be highly efficient. epo.org Other studies focusing on reactive distillation have utilized catalysts like the sulfonated ion-exchange resin Nafion NR50® and extruded TiO2-Wox. researchgate.netucj.org.ua In these systems, TiO2-Wox showed a higher conversion rate (36%) compared to Nafion NR50® (30%), a performance enhancement attributed to improved hydrodynamics within the distillation column. researchgate.net

Reactive distillation (RD) is a highly effective technique for esterification reactions as it combines reaction and separation in a single unit. researchgate.net By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the products, thereby increasing the conversion of glycolic acid and the yield of this compound. acs.orgresearchgate.net

Rigorous process design and optimization studies have focused on minimizing the total annual cost (TAC) by adjusting design variables for both the reactive distillation column (RDC) and the downstream separation section. nih.govnih.gov A critical finding from these simulations is that the molar feed ratio of methanol to glycolic acid is the most influential variable, with an optimal value identified as 1.88. nih.gov For purifying the crude this compound, a prefractionator sequence (PFS) arrangement was found to be the most economical design. nih.gov Further process intensification, such as integrating the separation columns into a middle dividing-wall column, can lead to significant savings in operating costs (23.21%) and TAC (15.94%). nih.gov

The efficiency of this compound production via esterification is significantly affected by the purity of the glycolic acid feed stream. nih.govnih.gov Industrial or biomass-derived glycolic acid often contains impurities such as water, diglycolic acid (DGA), and methoxyacetic acid (MAA). nih.govnih.govucj.org.ua

Oxidative Esterification of Ethylene Glycol to this compound

The one-step oxidative esterification of ethylene glycol (EG) with methanol represents an effective and promising alternative route for this compound synthesis. This method involves the direct conversion of EG in the presence of an oxidant and a suitable catalyst.

Gold-based catalysts have shown particular promise for this reaction. Research using Au/ZnO catalysts demonstrated that the preparation method significantly impacts catalytic activity. A catalyst prepared via deposition-precipitation (Au/ZnO-DP) was found to be superior, achieving an ethylene glycol conversion of 90.4% and a high selectivity towards this compound of 93.8%. The high performance is attributed to a large number of Au-ZnO interfaces that facilitate oxygen activation, while basic sites on the support promote the cleavage of O-H bonds in the ethylene glycol molecule. The particle size of the gold is also a factor, with particles in the 3–7.4 nm range showing optimal activity. researchgate.net

Copper-containing catalysts have also been studied for the gas-phase oxidative esterification of ethylene glycol. A CuO/Al2O3 catalyst provided nearly 100% EG conversion but with a lower MG selectivity of 56% at 220 °C. bohrium.com However, modifying the support or using mixed oxides can significantly enhance selectivity. A mixed CuO-CrO3 oxide supported on γ-Al2O3 achieved 80% this compound selectivity with 95-100% ethylene glycol conversion at a lower temperature range of 200-210 °C. bohrium.com

Table 2: Catalyst Performance in Oxidative Esterification of Ethylene Glycol

| Catalyst | Reaction Phase | Temperature (°C) | EG Conversion (%) | MG Selectivity (%) |

|---|---|---|---|---|

| Au/ZnO-DP | Liquid | Not Specified | 90.4 | 93.8 |

| CuO/Al₂O₃ | Gas | 220 | ~100 | 56 |

| CuO-CrO₃/γ-Al₂O₃ | Gas | 200-210 | 95-100 | 80 |

This table is generated from data found in the referenced articles. bohrium.com

Au/ZnO Catalysts: Effect of Preparation Methods

Detailed studies focusing specifically on the preparation methods of Au/ZnO (Gold/Zinc Oxide) catalysts for the direct synthesis of this compound are not extensively covered in the reviewed scientific literature. Research on gold-based catalysts often targets various selective oxidation reactions, but specific methodologies for their application in this compound production, and the effect of different preparation techniques on catalyst performance for this particular conversion, remain a specialized area requiring further investigation.

Conversion of Glyoxal (B1671930) Methanol Solution to this compound

A significant pathway for this compound synthesis is the conversion of a methanolic solution of glyoxal through a Cannizzaro-type reaction, which can be effectively catalyzed by solid bases.

The use of solid basic catalysts, particularly mixed oxides, has been shown to be highly effective for the synthesis of this compound from glyoxal. nih.govrsc.orgresearchgate.net Research has investigated catalysts based on mixed oxides of magnesium, zirconium, and aluminum. nih.govrsc.orgresearchgate.net Among these, a coprecipitated Magnesium Oxide-Zirconium Dioxide (MgO-ZrO₂) catalyst has demonstrated the highest selectivity, achieving a nearly 100% yield of this compound. nih.govresearchgate.netacs.org

Another promising catalyst is a supported version, 20%MgO-ZrO₂/Al₂O₃, synthesized via a simpler impregnation method. nih.gov This supported catalyst provides a high yield of this compound (95%) and can be reused for several cycles without needing intermediate regeneration, making it a practical option for potential industrial applications, including in flow-mode systems. nih.govrsc.orgresearchgate.netacs.org The primary by-product observed with this catalyst is glyoxal dimethyl acetal. nih.govacs.org

The catalytic performance in the conversion of glyoxal to this compound is strongly influenced by the catalyst's basicity and the reaction temperature.

Catalyst Basicity: Research findings consistently show that the selectivity towards this compound formation increases with the increasing basicity of the catalyst. nih.govrsc.orgresearchgate.netacs.org The most selective catalyst identified in these studies was the coprecipitated MgO-ZrO₂, which possesses strong basic sites and resulted in an almost complete conversion to this compound. nih.govacs.orggoogle.com This indicates that the Cannizzaro-type reaction mechanism is highly favored on strong basic surfaces. nih.gov

Temperature: The reaction temperature has a direct effect on glyoxal conversion and this compound yield. For the supported 20%MgO-ZrO₂/Al₂O₃ catalyst, an increase in temperature leads to higher glyoxal conversion. nih.gov However, there is a slight decrease in this compound selectivity at higher temperatures. nih.gov Studies recommend that to maintain high selectivity and avoid product intensification (darkening), the process should be conducted at temperatures not exceeding 453 K (180 °C). nih.gov In a flow mode, a high yield of 93% can be achieved at 453 K with this catalyst. nih.govrsc.orgresearchgate.net

Table 1: Effect of Temperature on this compound Yield using 20%MgO-ZrO₂/Al₂O₃ Catalyst Reaction Time: 30 minutes

| Temperature (K) | This compound Yield (%) |

| 413 | ~80 |

| 433 | ~88 |

| 453 | 93 |

Data sourced from research on solid basic catalysts. nih.gov

Carbonylation of Formaldehyde (B43269) Followed by Esterification

An alternative route to this compound involves the carbonylation of formaldehyde to form glycolic acid, which is then subsequently esterified with methanol. acs.org This method has been explored using strong acid catalysts, particularly heteropoly acids, to facilitate the reaction under milder conditions compared to historical industrial processes that required harsh and corrosive acids like H₂SO₄ or HF. google.comacs.org

Heteropoly acids (HPAs) have been successfully employed as catalysts for the synthesis of this compound from the carbonylation of formaldehyde. acs.org In a typical process, formaldehyde (often from a source like paraformaldehyde or 1,3,5-trioxane) is reacted with carbon monoxide (CO) in the presence of an HPA catalyst and a solvent. acs.org The resulting glycolic acid is then esterified with methanol in a subsequent step. acs.org

Among various HPAs, silicotungstic acid (H₃PW₁₂O₄₀) has been identified as a particularly effective catalyst. acs.org When using sulfolane (B150427) as the solvent, a this compound yield of over 89% can be achieved. acs.org This catalytic system is stable and can be reused, with the catalyst and product being effectively separated by distillation. acs.org The use of methyl formate (B1220265) as an in situ source of CO has also been investigated to avoid handling high pressures of gaseous carbon monoxide. The effectiveness of HPAs over other acids like methanesulfonic acid is attributed to the ability of the HPA's soft base anion to stabilize the reactive intermediates involved in the carbonylation reaction.

Table 2: Performance of Different Heteropoly Acids in this compound Synthesis Reaction Conditions: 120 °C, 4.0 MPa CO, 4h carbonylation, followed by esterification.

| Catalyst | Formaldehyde Conversion (%) | This compound Yield (%) |

| H₃PW₁₂O₄₀ | ~99 | ~88-89+ |

| Other HPAs | Investigated | Lower Yields |

| Methanesulfonic acid | Investigated | No Product |

Data compiled from studies on formaldehyde carbonylation. acs.org

Bio-based Production and Sustainable Synthesis Approaches

In response to the need to reduce dependence on fossil resources, research has explored the synthesis of this compound from renewable biomass. A notable chemocatalytic route involves the one-pot conversion of cellulosic biomass directly to this compound.

This process uses a tungsten-based catalyst in a methanol solvent. Under specific reaction conditions of 240 °C and 1 MPa of O₂, cellulose (B213188) can be converted into this compound with a yield as high as 57.7 C-mol%. A key advantage of this method is that the this compound produced can be readily separated from the reaction mixture by distillation. This sustainable approach not only provides a green alternative for producing this compound but also opens up new pathways for creating other valuable chemicals, like ethylene glycol and ethanol (B145695), from a renewable cellulosic platform.

Chemocatalytic Conversion of Cellulosic Biomass to this compound

The conversion of cellulosic biomass into valuable chemicals like this compound represents a cornerstone of modern biorefining. This process typically involves a cascade of reactions beginning with the depolymerization of cellulose. While direct, one-pot conversion of cellulose to this compound is a complex goal, the foundational steps have been established through related syntheses, such as the production of ethylene glycol. nih.gov

A critical step in this conversion is the breakdown of cellulose into glucose, followed by the selective cleavage of the C-C bonds of the glucose molecule. nih.gov This is achieved through a one-pot catalytic process that combines the hydrolysis of cellulose with the subsequent transformation of the resulting sugars. nih.govresearchgate.net The challenge lies in controlling the reaction to favor the desired C2 intermediate, glycolaldehyde, which is the precursor to this compound, while minimizing side reactions. nih.gov

Tungsten-based Catalysts in One-pot Reactions

Tungsten-based catalysts have proven to be particularly effective in the one-pot conversion of cellulose. nih.gov The process involves a carefully orchestrated cascade reaction. First, an acid is required to catalyze the hydrolysis of the robust cellulose structure into water-soluble oligosaccharides and, ultimately, glucose. nih.gov Following hydrolysis, tungsten species catalyze the crucial C-C bond cleavage of glucose through a retro-aldol condensation reaction to form glycolaldehyde. nih.govrsc.org

Table 1: Performance of Tungsten-based Catalysts in Cellulose Conversion

| Catalyst System | Feedstock | Key Transformation | Reported Product | Max. Yield | Reference |

|---|---|---|---|---|---|

| 5%Al–8%Ni–25%W/NaZSM-5 | Cellulose | Hydrolysis & Retro-aldol Condensation | Ethylene Glycol | 89% (C mol%) | rsc.org |

| Ni-W/CNT | Cellulose | Retro-aldol Condensation & Hydrogenation | Ethylene Glycol | >50% | |

| Ammonium Metatungstate (AMT) | Glucose | Retro-aldol Condensation | Glycolaldehyde | N/A (Kinetic Study) | scite.ai |

Methanolysis of Glucose in Subcritical Methanol

A promising green approach for synthesizing this compound is the direct methanolysis of glucose. rsc.orgresearchgate.net This method combines subcritical methanol with a redox system to promote the necessary C-C bond cleavage and oxidation in a cascade reaction. rsc.orgresearchgate.net The reaction is typically carried out in a stainless steel autoclave under controlled temperature and pressure. rsc.org This process directly converts glucose, a readily available monosaccharide from biomass, into the target this compound. rsc.org

Role of Phenol/Quinone Redox Systems

The key to the successful methanolysis of glucose to this compound is the use of a phenol/quinone redox system, such as a 1,4-benzoquinone/1,4-hydroquinone pair. rsc.orgrsc.org This system acts as a redox catalytic cycle that facilitates the conversion. rsc.org In-situ UV-vis analysis has been used to study the mechanism, showing that benzoquinone and hydroquinone (B1673460) remain stable under the reaction conditions but interact with glucose to drive the transformation. rsc.org The phenol/quinone couple effectively acts as a hydrogen reservoir, enabling the reversible oxidation and reduction steps required to convert glucose into this compound under subcritical methanol conditions. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied not only to the synthesis of this compound but also to its use as a feedstock for other valuable chemicals. This involves developing eco-friendly methods that utilize benign reagents and catalysts.

Development of Eco-Friendly Synthesis Methods for Methyl Glyoxylate (B1226380) from this compound

Methyl glyoxylate is an important chemical intermediate, and its synthesis from this compound is an area of active research. acs.org An ideal green route involves the selective oxidation of this compound using a sustainable oxidant, such as air or molecular oxygen, and a recyclable catalyst. acs.org This approach avoids the use of stoichiometric, often hazardous, oxidizing agents, thereby reducing waste and improving the environmental profile of the process.

Aerobic Oxidation by α-Fe2O3 as an Enabling Catalyst

An efficient and eco-friendly method for producing methyl glyoxylate is the aerobic oxidation of this compound using alpha-iron(III) oxide (α-Fe2O3), commonly known as hematite. acs.org This catalyst, prepared with a hydroxyl-deficient surface, demonstrates high activity and selectivity for the desired product. acs.org

The reaction proceeds via a Mars-van Krevelen mechanism, where lattice oxygen from the catalyst surface participates in the oxidation, and is subsequently replenished by gas-phase oxygen. acs.org This process achieves high conversion of this compound (80–85%) with excellent selectivity for methyl glyoxylate (90–92%) at 220 °C. acs.org The α-Fe2O3 catalyst shows remarkable stability, maintaining its performance over 100-hour tests, making it a robust and promising candidate for industrial application. acs.org

Table 2: Performance of α-Fe2O3 Catalyst in this compound Oxidation

| Catalyst | Reaction | Conversion of this compound | Selectivity to Methyl Glyoxylate | Temperature | Stability | Reference |

|---|---|---|---|---|---|---|

| α-Fe2O3 (hydroxyl-deficient) | Aerobic Oxidation | 80-85% | 90-92% | 220 °C | Stable for 100 h | acs.org |

Enzymatic Oxidation of this compound to Methyl Glyoxylate

The enzymatic oxidation of this compound to methyl glyoxylate represents a significant value-added application, particularly as this compound is a byproduct of the coal-to-glycol industry. mdpi.com This biotransformation is a greener and milder alternative to conventional chemical oxidation methods, which often necessitate metal catalysts and are prone to over-oxidation and side reactions. mdpi.com The enzymatic pathway typically employs alcohol oxidases, with glycolate oxidase being particularly suitable for this conversion. mdpi.com

A highly effective method for the enzymatic oxidation of this compound involves a multi-enzyme cascade system. mdpi.com This process utilizes glycolate oxidase (GOX) to catalyze the primary reaction, converting this compound into methyl glyoxylate and hydrogen peroxide (H₂O₂). mdpi.comnih.gov However, the accumulation of H₂O₂ can inhibit the activity of GOX. To mitigate this, catalase (CAT) is introduced into the system. Catalase efficiently decomposes hydrogen peroxide into water and oxygen, thereby protecting the GOX and shifting the reaction equilibrium towards product formation. mdpi.comfrontiersin.org

To further enhance the reaction efficiency, hemoglobin (HGB) can be incorporated into the cascade. mdpi.com Hemoglobin facilitates the process by binding and releasing oxygen, ensuring an adequate supply of the co-substrate for the GOX-catalyzed oxidation. mdpi.com Research has demonstrated that constructing a fusion enzyme, where the genes for GOX, CAT, and HGB are linked and expressed as a single polypeptide chain, can significantly improve catalytic performance. mdpi.comgrafiati.com For instance, a fusion protein of glycolate oxidase from Spinacia oleracea (SoGOX), catalase from Helicobacter pylori (HpCAT), and hemoglobin from Vitreoscilla stercoraria (VsHGB) was shown to be highly effective. mdpi.comgrafiati.com The yield from the co-expressed separated enzymes was 65.2%, while a specific fusion enzyme construct (VsHGB-GSG-SoGOX-GGGGS-HpCAT) increased the reaction yield by 2.9 times compared to the separated enzymes. mdpi.com

Despite the potential of natural enzymes, their catalytic activity and stability often need enhancement for industrial applications. researchgate.net Directed evolution has proven to be a powerful strategy for improving the properties of glycolate oxidase. nih.gov This technique involves generating a large library of enzyme variants through methods like error-prone PCR and then screening for mutants with desired improvements. nih.gov

In one study, directed evolution and site-saturation mutagenesis were applied to glycolate oxidase from Spinacia oleracea (SoGOX). mdpi.com This led to the identification of a double substitution mutant, M267T/S362G, whose reaction yield was 1.9 times higher than that of the wild-type enzyme. mdpi.comdocumentsdelivered.com When this evolved SoGOX mutant was integrated into the fusion enzyme construct with catalase and hemoglobin, it catalyzed the oxidation of 200 mM this compound to methyl glyoxylate with a 95.3% yield under optimized conditions. mdpi.comdocumentsdelivered.com

Similarly, a semi-rational design approach was used to improve the glycolate oxidase from Chlamydomonas reinhardtii (CreGO). nih.gov This resulted in a triple substitution variant (Y27S/V111G/V212R) with a catalytic efficiency (kcat/Km) six times higher than the wild type. researchgate.netnih.gov This improved enzyme achieved a 93.5% yield in the oxidation of 300 mM of this compound. researchgate.netnih.gov

Table 1: Comparison of Evolved Glycolate Oxidase Enzymes in Methyl Glyoxylate Production

| Enzyme System | Substrate Concentration | Reaction Time | Achieved Yield | Improvement Factor (vs. Wild Type) | Source |

|---|---|---|---|---|---|

| Wild Type GST-GSG-CreGO | 300 mM | 8 h | 50.4% | - | nih.gov |

| Evolved GST-GSG-CreGO-Y27S/V111G/V212R | 300 mM | 8 h | 93.5% | 1.85x | nih.gov |

| Fusion Enzyme with Wild Type SoGOX | 200 mM | - | - | - | mdpi.com |

| Fusion Enzyme with Evolved SoGOX (M267T/S362G) | 200 mM | 6 h | 95.3% | 1.9x (yield of variant vs. wild type) | mdpi.comgrafiati.com |

Enzymatic oxidation offers several distinct advantages over traditional chemical methods for converting this compound to methyl glyoxylate. mdpi.com

Milder Reaction Conditions : Enzymes operate under mild conditions of temperature and pressure, reducing energy consumption compared to many chemical processes that require elevated temperatures. mdpi.comnih.gov

Higher Selectivity : Biocatalysts like glycolate oxidase are highly selective, targeting a specific functional group. This minimizes the formation of byproducts and eliminates the issue of over-oxidation to other species, which is a common problem with less selective metal catalysts. mdpi.comnih.gov

Environmental Friendliness : The enzymatic process is considered "greener" as it avoids the use of heavy metal catalysts and harsh chemical reagents. mdpi.com The catalysts themselves are biodegradable, and the process generates less hazardous waste. nih.gov

Reduction of Dependence on Fossil Resources

Currently, the commercial production of this compound relies almost exclusively on fossil resources. chemicalbook.com Traditional synthesis routes, such as the carboxylation of formaldehyde or the condensation of methyl formate with formaldehyde, are dependent on petrochemical feedstocks. chemicalbook.com To address sustainability concerns and reduce this dependence, significant research has focused on producing this compound from renewable biomass. chemicalbook.com

A promising alternative is the chemocatalytic conversion of cellulosic biomass directly to this compound. chemicalbook.com Researchers have developed a one-pot reaction using a tungsten-based catalyst that converts cellulose into this compound in methanol. This process can achieve a yield as high as 57.7 C% at 240 °C and 1 MPa O₂, and the resulting this compound can be easily separated by distillation. chemicalbook.com This route not only utilizes a renewable feedstock but also offers a potential non-enzymatic pathway for producing cellulosic ethanol, a valuable biofuel. chemicalbook.com

Mitigation of Environmental Pollution in Production Processes

Traditional methods for synthesizing this compound are associated with significant environmental drawbacks. chemicalbook.com Processes like the carboxylation and condensation of formaldehyde often involve harsh reaction conditions and catalysts with low stability, leading to environmental pollution. chemicalbook.com The chloroacetic acid method, another industrial process, is characterized by a long production pathway, high energy consumption, and serious pollution. google.com

Development of Sustainable Catalysts

The development of efficient and stable catalysts is critical for the sustainable production of this compound. Research has explored a variety of catalytic systems designed to be reusable, highly selective, and effective under mild conditions.

One approach is the oxidative esterification of ethylene glycol, a renewable resource, to this compound. Gold nanoparticles supported on zinc oxide (Au/ZnO) have been shown to be highly effective catalysts for this one-step process, achieving over 90% conversion of ethylene glycol with more than 93% selectivity towards this compound. rsc.org

Another strategy involves the gas-phase hydrogenation of dimethyl oxalate (DMO) to this compound. Meso-SiO₂ supported Ni₃P catalysts have demonstrated excellent performance, with the Ni₃P/RB-MSN catalyst achieving 85.0% selectivity for this compound at full DMO conversion and showing stability for at least 500 hours under mild conditions. chemicalbook.com Ruthenium on activated carbon (Ru/AC) has also been developed as a low-cost and efficient catalyst for the low-temperature hydrogenation of DMO to this compound. researchgate.net

Solid base catalysts have been successfully used for the conversion of glyoxal, another potential feedstock, into this compound. A coprecipitated MgO-ZrO₂ catalyst provided almost 100% yield of this compound, demonstrating the potential of using mixed oxides for this transformation. lp.edu.ua

Table 2: Overview of Sustainable Catalysts for this compound Production

| Catalyst System | Reaction Type | Feedstock(s) | Key Performance Metrics | Source |

|---|---|---|---|---|

| Tungsten-based catalyst | Chemocatalytic Conversion | Cellulosic Biomass | 57.7 C% yield | chemicalbook.com |

| Au/ZnO-DP | Oxidative Esterification | Ethylene Glycol, Methanol | 90.4% conversion, 93.8% selectivity | rsc.org |

| Ni₃P/RB-MSN | Gas-phase Hydrogenation | Dimethyl Oxalate | 100% conversion, 85.0% selectivity, stable for >500 h | chemicalbook.com |

| Ru/AC | Low-temperature Hydrogenation | Dimethyl Oxalate | High efficiency and long life at mild conditions | researchgate.net |

| MgO-ZrO₂ | Cannizzaro Reaction | Glyoxal, Methanol | ~100% yield | lp.edu.ua |

| Silver-containing catalyst | Hydrogenation | Dimethyl Oxalate | >99% conversion, >80% selectivity | google.com |

Reaction Mechanisms and Kinetics of Methyl Glycolate Transformations

Hydrolysis of Methyl Glycolate (B3277807) to Glycolic Acid

The conversion of methyl glycolate to glycolic acid via hydrolysis is a key process for producing high-purity glycolic acid. chemicalbook.com This reaction can be effectively catalyzed, and its efficiency can be enhanced through specific process designs.

The use of solid acid catalysts, such as ion-exchange resins, offers an environmentally benign alternative to traditional homogeneous catalysts like sulfuric acid for the hydrolysis of this compound. acs.orggoogle.com Strong acidic cation-exchange resins have proven to be effective for this transformation. acs.orggychbjb.com Studies have shown that resins like the 001x7 resin can effectively catalyze the hydrolysis of this compound in the presence of water. acs.orgacs.org A key advantage is that internal mass-transfer resistance can often be neglected because the resin swells completely in water, making the active sites readily accessible. acs.org

The kinetics of this compound hydrolysis catalyzed by ion-exchange resins have been successfully described using a pseudo-homogeneous model. acs.orgacs.org This model is suitable because the active sulfonic acid groups on the polymer resin are totally dissociated in the presence of water, making the liquid-phase reaction behave as if it were catalyzed homogeneously. acs.orgmdpi.com The kinetics are often expressed in terms of the activities of the reactants, with activity coefficients estimated using methods like the UNIFAC group contribution method. acs.org For the hydrolysis using 001x7 resin, the activation energy was determined to be 59.26 kJ/mol, which suggests that the surface reaction is the rate-controlling step. acs.org

Table 1: Kinetic Model and Activation Energy for this compound Hydrolysis

| Catalyst | Kinetic Model | Activation Energy (kJ/mol) | Rate-Controlling Step | Source |

|---|---|---|---|---|

| 001x7 Resin | Pseudo-homogeneous | 59.26 | Surface Reaction | acs.org |

The rate of hydrolysis is significantly influenced by both the amount of catalyst used and the reaction temperature. Research has demonstrated that the initial rate of hydrolysis increases with a higher catalyst loading. acs.orgacs.org Similarly, raising the temperature leads to a significant increase in the initial reaction rate. acs.orgacs.org These observations indicate that the reaction is kinetically controlled, meaning the rate is dependent on the intrinsic kinetics of the chemical reaction rather than on mass transfer limitations. acs.org

Table 2: Influence of Process Variables on this compound Hydrolysis Rate

| Variable | Effect on Initial Hydrolysis Rate | Implication | Source |

|---|---|---|---|

| Catalyst Loading | Increase | Reaction is Kinetically Controlled | acs.orgacs.org |

| Temperature | Increase | Reaction is Kinetically Controlled | acs.orgacs.org |

To improve the conversion of this compound beyond the equilibrium limit of a standard batch reactor, batch hydrolysis distillation has been investigated. This technique was found to be quite effective for increasing the conversion to glycolic acid. researchgate.net A mechanistic model for this process considered the cooperative catalysis by both the initially added acid (like sulfuric acid) and the glycolic acid produced during the reaction. researchgate.net

Ion-Exchange Resin Catalysis

Oxidation Reactions of this compound

The oxidation of this compound provides a pathway to synthesize methyl glyoxylate (B1226380) (MGO), an important reagent for producing value-added chemicals. acs.org

Aerobic oxidation presents an environmentally friendly route for MGO production from the widely available this compound. acs.org Different catalytic systems operate via distinct mechanisms.

When using a solid-state catalyst like α-Fe₂O₃, the reaction has been shown to proceed via a Mars-van Krevelen (MvK) mechanism. Isotope-labeling experiments and theoretical calculations support this pathway. The hydroxyl-deficient surface of the α-Fe₂O₃ catalyst provides highly reactive lattice oxygen and numerous accessible iron sites, which facilitates the adsorption and activation of this compound. acs.org This surface character also enhances the desorption of the water by-product. acs.org

An alternative approach involves enzymatic cascade catalysis. A fusion enzyme combining glycolate oxidase, catalase, and hemoglobin can be used to oxidize this compound to methyl glyoxylate. mdpi.comdocumentsdelivered.com In this biocatalytic system, glycolate oxidase performs the primary oxidation, producing methyl glyoxylate and hydrogen peroxide. The catalase then decomposes the hydrogen peroxide, and the hemoglobin facilitates the reaction by binding and releasing the required oxygen. mdpi.com

Mechanisms of Aerobic Oxidation to Methyl Glyoxylate (MGO)

Mars-van Krevelen (MvK) Mechanism over α-Fe2O3

The aerobic oxidation of this compound to methyl glyoxylate over an α-Fe2O3 (hematite) catalyst is proposed to follow a Mars-van Krevelen (MvK) redox mechanism. researchgate.net This mechanism involves the participation of lattice oxygen from the catalyst in the oxidation process. Isotopic tracer studies have provided evidence for this, showing that lattice oxygen is involved in the irreversible C-H bond activation steps. researchgate.net The MvK mechanism for this specific reaction can be described as a redox cycle where the metal oxide is first reduced by the reactant (this compound) and then re-oxidized by gaseous oxygen.

In a related context of CO oxidation over Au-γ-Fe2O3, a water-promoted Mars-van Krevelen (w-MvK) mechanism has been proposed. diva-portal.orgnih.gov While not directly studying this compound, this research highlights the capability of iron oxides to facilitate oxidation reactions through a lattice-oxygen-mediated pathway, which can be influenced by the presence of other molecules like water. diva-portal.orgnih.gov The direct abstraction of lattice oxygen by a reactant can have a high energy barrier, but the presence of water can provide a lower-energy alternative pathway. nih.gov

Role of Hydroxyl-deficient Surfaces and Accessible Fe Sites

The efficiency of the this compound oxidation over α-Fe2O3 is linked to the properties of the catalyst surface, specifically the presence of hydroxyl-deficient surfaces and accessible iron (Fe) sites. While direct research on this compound is limited in this specific area, related studies on similar catalytic systems provide valuable insights. For instance, in the hydrogenation of dimethyl oxalate (B1200264) over copper-based catalysts, the presence of oxygen vacancies, which are analogous to hydroxyl-deficient sites, can act as Lewis acid sites that interact with the oxygen atoms of the reactant, facilitating its activation. mdpi.com Similarly, in CO oxidation over Au-γ-Fe2O3, the reaction is theorized to occur at the interface of the gold nanoparticles and the iron oxide support, emphasizing the importance of accessible metal sites. diva-portal.orgnih.gov

Hydrogenolysis of this compound to Ethanol (B145695)

The conversion of this compound to ethanol is a significant step in the chemocatalytic production of cellulosic ethanol. rsc.org This process involves hydrogenolysis, a reaction where a chemical bond is cleaved by hydrogen. mdpi.com

Pt–Cu/SiO2 Single-Atom Alloy Catalysts

A highly effective catalyst for the hydrogenolysis of this compound to ethanol is a platinum-copper/silica (B1680970) (Pt–Cu/SiO2) single-atom alloy (SAA) catalyst. rsc.orgscite.ai In this catalyst, platinum is present as isolated single atoms within a copper matrix supported on silica. rsc.org This specific configuration leads to significantly enhanced catalytic activity, selectivity, and stability for the production of ethanol. rsc.orgscite.ai A maximum ethanol selectivity of 76.7% has been achieved at 503 K, and the catalyst has demonstrated remarkable stability for over 700 hours without deactivation. rsc.org

Enhancement of Copper Dispersion and Cu+/Cu0 Ratio

The introduction of a small amount of platinum (e.g., 0.1 wt%) into the Cu/SiO2 catalyst has been shown to improve the dispersion of copper and increase the ratio of Cu+ to Cu0 species. rsc.org Characterization techniques such as in situ X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), CO-adsorbed diffuse reflectance infrared fourier transform spectroscopy (DRIFTS), N2O chemisorption, and X-ray photoelectron spectroscopy (XPS) have confirmed these structural and electronic modifications. rsc.org An optimal balance between Cu+ and Cu0 sites is often crucial for the hydrogenation of esters, with Cu+ sites believed to be responsible for the adsorption and activation of the ester and its intermediates, while Cu0 sites are responsible for hydrogen dissociation. mdpi.com The improved dispersion and the tailored Cu+/Cu0 ratio in the Pt-Cu/SiO2 catalyst contribute to its superior performance.

Promotion of Hydrogen Activation by Pt Single Atoms

The single platinum atoms in the Pt–Cu/SiO2 catalyst play a crucial role in promoting the activation of hydrogen. rsc.org While copper itself can activate hydrogen, the presence of isolated Pt atoms significantly enhances this process. Theoretical and experimental studies on other systems have shown that single-atom catalysts can be highly effective for hydrogen activation. dntb.gov.uarsc.org For example, atomically dispersed Pt on WOx-modified tantalum oxide was found to facilitate the heterolytic dissociation of hydrogen. rsc.org This enhanced hydrogen activation capability of the Pt single atoms in the Pt-Cu/SiO2 catalyst leads to improved catalytic activity and selectivity towards ethanol in the hydrogenolysis of this compound. rsc.org

Cyclization of this compound Esters to Glycolide (B1360168)

The gas-phase cyclization of this compound to produce glycolide, a key monomer for the biodegradable polymer polyglycolic acid, represents an alternative and potentially more efficient route compared to traditional methods. kuleuven.bedocumentsdelivered.com This process typically involves a transesterification reaction over a solid catalyst. kuleuven.be

Supported titanium dioxide (TiO2) catalysts, particularly TiO2/SiO2, have been identified as effective for this reaction. kuleuven.bekataliz.org.ua Using these catalysts, high selectivity for glycolide (75-78%) can be achieved at the thermodynamically limited equilibrium conversion of this compound. kuleuven.be The reaction is typically carried out at elevated temperatures, around 300 °C. kuleuven.be The kinetics of this compound cyclization are notably faster, up to 6 times, than the cyclization of methyl lactate (B86563) to lactide, which is attributed to the absence of steric hindrance from methyl groups on the α-carbon. kuleuven.be However, the production of glycolide is thermodynamically less favored compared to lactide. kuleuven.be

Another approach involves a two-step process where this compound is first polycondensed to form an oligomer, which is then depolymerized to yield glycolide. researchgate.net Using tin(II) chloride as a catalyst, a crude glycolide yield of 85.6% has been reported. researchgate.net

Interactive Data Table: Catalytic Performance in this compound Transformations

| Transformation | Catalyst | Temperature (K) | This compound Conversion (%) | Product Selectivity (%) | Key Findings | Reference |

| Hydrogenolysis to Ethanol | 0.1Pt–Cu/SiO2 | 503 | - | 76.7 (Ethanol) | Pt single atoms enhance H2 activation and Cu dispersion. | rsc.org |

| Cyclization to Glycolide | TiO2/SiO2 | 573 | 54 | 75-78 (Glycolide) | Faster kinetics than methyl lactate cyclization. | kuleuven.be |

| Cyclization to Glycolide | TiO2/SiO2 | 543 | 44 | 64 (Glycolide) | Vapor-phase condensation at lowered pressure. | kataliz.org.ua |

| Cyclization to Glycolide | SnCl2 | 473 (Polycondensation), 513 (Depolymerization) | - | 85.6 (Crude Glycolide) | Two-step polycondensation-depolymerization process. | researchgate.net |

Gas-Phase Transesterification over Supported TiO₂ Catalysts

A novel approach for the production of glycolide, the cyclic dimer of glycolic acid, involves the gas-phase intramolecular transesterification of this compound (MGA) over a fixed-bed catalyst. kuleuven.be This method presents a continuous process that operates without a solvent. Research has identified supported titanium dioxide (TiO₂) catalysts, specifically TiO₂ on a silica (SiO₂) support, as highly effective for this transformation. kuleuven.be

Using these supported TiO₂ catalysts, a high selectivity for glycolide, ranging from 75-78%, can be achieved. kuleuven.be The reaction reaches a thermodynamically limited equilibrium conversion of MGA. For instance, at a reaction temperature of 300 °C with a feed of 5.6 vol% MGA in nitrogen at 1 atm, the conversion of MGA is 54%. kuleuven.be The primary byproducts of this reaction are linear dimers and trimers of this compound, which can potentially be recovered and recycled through methanolysis. kuleuven.be

The process is notable for the high thermal stability of the glycolide product, which does not decompose at temperatures up to 300 °C. This stability allows the reaction to be conducted at higher temperatures to increase the equilibrium conversion, overcoming the endergonic nature of the reaction. kuleuven.be

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactant | This compound (MGA) | kuleuven.be |

| Catalyst | Supported TiO₂/SiO₂ | kuleuven.be |

| Reaction Temperature | 300 °C | kuleuven.be |

| MGA Concentration | 5.6 vol% in N₂ | kuleuven.be |

| Pressure | 1 atm | kuleuven.be |

| Equilibrium Conversion of MGA | 54% | kuleuven.be |

| Selectivity to Glycolide | 75-78% | kuleuven.be |

| Primary Byproducts | Linear this compound dimers and trimers | kuleuven.be |

Kinetic and Thermodynamic Comparisons with Other α-Hydroxy Esters

When compared to the cyclization of other α-hydroxy esters, such as methyl lactate (MLA) to lactide, the gas-phase transformation of this compound exhibits distinct kinetic and thermodynamic characteristics.

Kinetics: The cyclization of this compound to glycolide is kinetically faster than that of methyl lactate to lactide. kuleuven.be Studies have shown that the formation of glycolide can be up to six times faster than the formation of lactide under similar catalytic conditions. kuleuven.be This increased reaction rate is attributed to the simpler structure of this compound. kuleuven.be

Thermodynamics: Despite the faster kinetics, the production of glycolide is thermodynamically less favorable compared to lactide formation. kuleuven.be The change in Gibbs free energy (ΔrG) for the cyclization of this compound is larger than that for methyl lactate. kuleuven.be Consequently, the equilibrium conversion for this compound is lower than for methyl lactate at the same temperature. For example, at 220 °C, the equilibrium conversion of MGA is approximately 30%, whereas for MLA it is around 50%. kuleuven.be However, the higher thermal stability of glycolide allows for the use of higher reaction temperatures to shift the equilibrium towards the product side, compensating for the thermodynamic disadvantage. kuleuven.be

Influence of Methyl Substitution on Cyclization Kinetics

The rate of cyclization among α-hydroxy esters is significantly influenced by the degree of methyl substitution on the α-carbon (the carbon atom adjacent to the ester group).

The absence of any methyl substitution on the α-carbon of this compound is a key factor contributing to its faster cyclization kinetics when compared to its substituted counterparts. kuleuven.be For instance, methyl lactate, which has a single methyl group on the α-carbon, undergoes cyclization more slowly. The effect is even more pronounced with methyl-2-hydroxy-isobutyrate, which has two methyl groups on the α-carbon. This double-substituted ester shows almost no formation of its corresponding cyclic ester under conditions where this compound and methyl lactate react rapidly. kuleuven.be This trend strongly suggests that the methyl groups introduce steric hindrance, which impedes the intramolecular transesterification reaction required for cyclization. kuleuven.be

Other Noteworthy Reactions

Carbonylation

This compound can undergo carbonylation, a reaction that introduces a carbonyl group into the molecule. Specifically, the carbonylation of this compound can produce methyl malonate. google.com This reaction transforms the α-hydroxy ester into a diester, which is a valuable intermediate in organic synthesis. While this transformation is recognized, detailed research studies on the specific mechanisms, catalysts, and kinetics for the carbonylation of this compound were not prominently available. google.comchemicalbook.com

Transesterification

Beyond the intramolecular cyclization, this compound, as an ester, can participate in intermolecular transesterification. This reaction involves swapping the alkoxy group (-OCH₃) of the ester with an alkoxy group from another alcohol. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases and is an equilibrium process. To favor the formation of the new ester, the alcohol reactant is typically used in large excess, often as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide (e.g., sodium ethoxide, NaOCH₂CH₃) acts as a nucleophile, attacking the carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion (CH₃O⁻) to yield the new ester (e.g., ethyl glycolate). masterorganicchemistry.com

Acid-Catalyzed Transesterification: In an acidic environment, the carbonyl oxygen of this compound is first protonated, which makes the carbonyl carbon more electrophilic. An alcohol molecule (e.g., ethanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the elimination of methanol (B129727) and the formation of the new ester. masterorganicchemistry.com

Advanced Spectroscopic and Computational Characterization of Methyl Glycolate

Conformational Analysis and Isomerism

Methyl glycolate (B3277807) exhibits conformational isomerism, a phenomenon that has been elucidated through a synergistic approach combining vibrational spectroscopy and molecular orbital calculations. core.ac.uk In both isolated and liquid states, methyl glycolate is found to exist predominantly in two conformational forms. core.ac.uk The most stable conformer is the Syn-syn (Ss) form, which belongs to the C_s point group and is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen (OH···O=C). core.ac.ukrsc.org The second most stable conformer is the Gsk form. core.ac.uk The relative populations of these conformers are influenced by intermolecular interactions, which tend to destabilize the intramolecular hydrogen bonding that is a key stabilizing factor for the Ss form, particularly in the liquid phase. core.ac.uk

Infrared (IR) and Raman spectroscopy have been instrumental in identifying and characterizing the different phases and conformational isomers of this compound. core.ac.ukrsc.org These techniques probe the vibrational modes of the molecule, which are sensitive to its geometry and intermolecular interactions.

Low-temperature studies have revealed that this compound can exist in at least three solid phases between 13 K and 273 K. rsc.org A crystalline phase (I) can be formed by slow cooling of the liquid or by warming the glassy state that results from the rapid deposition of the vapor onto a cold substrate. rsc.org A mixture of the glassy state and crystalline phase (I) is obtained when the liquid is cooled at a higher rate (≥ 10 K min⁻¹). rsc.org Upon heating this mixture, devitrification occurs around 175 K, leading to the formation of a second crystalline variety (II) at approximately 198–207 K. rsc.org

In the glassy state, individual this compound molecules can adopt the two conformational states observed in the isolated and liquid phases. rsc.org However, crystalline phase I demonstrates conformational selectivity, with all molecules adopting a conformation analogous to the most stable syn-syn s-cis conformer. rsc.org In this crystalline form, two non-equivalent molecules with intramolecular OH···O=C hydrogen bonds are connected by a relatively strong intermolecular OH···O'=C hydrogen bond. rsc.org The melting points for the two crystalline forms have been observed at 264 K for form I and 260 K for form II. rsc.org

Interactive Data Table: Comparison of this compound Phases

| Phase | Formation Condition | Conformational State | Key Spectroscopic Features | Melting Point (K) |

|---|---|---|---|---|

| Crystalline I | Slow cooling of liquid or warming of glassy state | Exclusively syn-syn s-cis conformer | Sharp, well-defined vibrational bands | 264 |

| Crystalline II | Formed from the cold liquid upon heating the glassy/crystalline I mixture | Metastable form | - | 260 |

| Glassy State | Fast deposition of vapor at 13 K | Mixture of Syn-syn and Gsk conformers | Broader vibrational bands compared to crystalline state | Devitrifies at ~175 K |

| Liquid State | At room temperature | Mixture of Syn-syn and Gsk conformers | Broad vibrational bands | - |

The infrared and Raman spectra of liquid this compound show characteristic changes with temperature. core.ac.ukmdpi.com As the temperature increases, the relative population of the less stable conformers increases, which is reflected in the vibrational spectra. core.ac.uk This is because intermolecular interactions in the liquid phase tend to reduce the energetic advantage of the intramolecular hydrogen bond that stabilizes the most stable Ss form. core.ac.uk The analysis of the temperature dependence of the spectra allows for the determination of the enthalpy differences between the conformers.

Computational chemistry, particularly ab initio quantum chemical calculations, has been indispensable in the study of this compound, providing insights that are complementary to experimental data. core.ac.ukrsc.orgunipd.itarxiv.org These calculations are crucial for determining the geometries of different conformers, their relative energies, and for interpreting complex vibrational spectra.

Ab initio calculations, for instance, at the Hartree-Fock self-consistent field (HF-SCF) level using the 6-31G* basis set, have been employed to determine the molecular structures, relative energies, and dipole moments of the various possible conformers of this compound. core.ac.uk These calculations predict that the two lowest energy conformers, Ss and Gsk, account for approximately 97% of the conformational population at room temperature, with the Ss form being the most abundant at 92%. core.ac.uk The energy difference between these two conformers is estimated to be around 11 kJ mol⁻¹. core.ac.uk The calculated dipole moments also vary significantly between conformers, which can influence their interaction with electromagnetic fields and their behavior in different environments.

Interactive Data Table: Calculated Properties of this compound Conformers

| Conformer | Point Group | Relative Energy (kJ mol⁻¹) | Dipole Moment (Debye) | Key Structural Feature |

|---|---|---|---|---|

| Ss (Syn-syn) | C_s | 0.0 | 2.5 | Intramolecular OH···O=C hydrogen bond |

| Gsk | C_1 | ~11 | 3.2 | Weaker OH···OCH₃ intramolecular hydrogen bond |

| As (Anti-syn) | C_s | >11 | - | No intramolecular hydrogen bond |

| Aa (Anti-anti) | C_s | >11 | - | No intramolecular hydrogen bond |

Theoretical calculations are essential for the accurate assignment of vibrational bands observed in the infrared and Raman spectra of this compound. core.ac.ukrsc.orgnih.gov By calculating the harmonic vibrational frequencies and infrared intensities for each conformer, it is possible to simulate the theoretical spectra. nih.gov These calculated spectra can then be compared with experimental data, allowing for a detailed interpretation of the spectral features and their relationship to specific molecular motions and conformations. core.ac.ukrsc.org This combined experimental and theoretical approach has been crucial in confirming the presence of different conformers and understanding the nature of the intramolecular and intermolecular interactions in this compound. core.ac.uk

Molecular Modeling and Ab Initio Quantum Chemical Calculations

Conformational States: Syn-syn s-cis and Gauche-skew s-cis Forms

Computational studies, specifically at the HF-SCF ab initio level with an extended 6-31G* basis set, have been instrumental in identifying the possible conformations of this compound. core.ac.uk For the purposes of these studies, only the s-cis forms, referring to the arrangement around the central C–O ester bond, were considered. core.ac.uk The calculations revealed two primary stable conformers for isolated this compound: the Syn-syn (Ss) form and the Gauche-skew (Gsk) form. core.ac.uk

The Syn-syn (Ss) conformer is identified as the most stable form. core.ac.uk The second most stable conformer is the Gauche-skew (Gsk) form, which is characterized by a weak intramolecular hydrogen bond between the hydroxyl group and the ester oxygen atom. core.ac.uk This interaction slightly lengthens the OH bond and increases the positive charge on the hydroxylic hydrogen in the Gsk conformer compared to other forms. core.ac.uk The relative energies and calculated dipole moments for these conformers provide insight into their stability and polarity. core.ac.uk

Table 1: Calculated Properties of this compound Conformers

| Conformer | Relative Energy (kJ mol⁻¹) | Dipole Moment (D) |

|---|---|---|

| Syn-syn s-cis (Ss) | 0.0 | 2.56 |

| Gauche-skew s-cis (Gsk) | 4.2 | 3.12 |

Data sourced from ab initio HF/6-31G calculations.* core.ac.uk

Hydrogen Bonding Interactions: Intramolecular and Intermolecular

This compound serves as a key prototype for studying the competition between intramolecular and intermolecular hydrogen bonds due to its possession of both a hydroxyl group (a hydrogen bond donor) and three potential acceptor oxygen atoms (hydroxyl, carbonyl, and ester). researchgate.netnih.gov

Intramolecular Hydrogen Bonding: In its isolated, gas-phase state, the Gauche-skew (Gsk) conformer of this compound exhibits a weak intramolecular hydrogen bond. core.ac.uk This bond forms between the hydrogen of the hydroxyl group and the oxygen of the ester group (OH···OCH₃). core.ac.uk This internal bonding is a defining characteristic that influences the conformational preference and vibrational spectra of the monomer. core.ac.uk The presence of this bond differentiates the Gsk form from the most stable Ss conformer, which lacks this interaction. core.ac.uk

Intermolecular Hydrogen Bonding: While intramolecular bonding is favored in the isolated molecule, the presence of other protic molecules can lead to the formation of intermolecular hydrogen bonds. nih.govrsc.org For instance, when this compound is complexed with methanol (B129727) in a supersonic jet expansion, FTIR spectroscopy and quantum-chemical calculations show that the methanol molecule inserts itself into the intramolecular hydrogen bond of the this compound. rsc.org This process disrupts the internal bond in favor of a more stable intermolecular arrangement, demonstrating a clear switch in the hydrogen bonding pattern. rsc.org This competition is fundamental to understanding the initial steps of molecular aggregation and solvation. nih.gov

Size-Selective Vibrational Spectroscopy of this compound Clusters

To understand the aggregation behavior of this compound, advanced spectroscopic techniques are employed to study its clusters in the gas phase. rsc.orgrsc.org This approach allows for the investigation of hydrogen bond patterns as complexity increases from the monomer to small oligomers. rsc.org

Depletion Spectroscopy and Jet-FTIR Experiments

A comprehensive experimental approach to studying this compound clusters combines ragout-jet Fourier Transform Infrared (FTIR) spectroscopy with a more rigorous size-selective technique based on depletion spectroscopy in a crossed molecular beam apparatus. rsc.orgrsc.orgresearchgate.net

In the ragout-jet FTIR experiment, a mixture of this compound in a carrier gas like Helium is expanded through a slit nozzle. rsc.org This rapid expansion cools the molecules, promoting the formation of hydrogen-bonded clusters (dimers, trimers, etc.). rsc.org By varying the stagnation pressure, the relative populations of different cluster sizes can be altered, providing initial assignments for the observed OH-stretching bands. researchgate.net

To confirm these assignments and obtain spectra for specific cluster sizes, a depletion spectroscopy method is used. rsc.org In this setup, a beam of clusters is crossed with a rare gas atom beam (e.g., Ne), which deflects the clusters according to their size. rsc.org A tunable infrared laser then excites the size-selected clusters. If the laser frequency matches a vibrational transition (like an OH-stretch), the cluster absorbs a photon and dissociates. rsc.org This fragmentation leads to a decrease, or "depletion," in the signal for that specific cluster size at the detector. rsc.org By scanning the laser frequency, a vibrational spectrum for a single, known cluster size can be recorded. rsc.org

Cluster Size Assignment and OH-Stretching Vibrations

The combination of pressure-dependent jet-FTIR studies and size-selective depletion spectroscopy confirms the assignment of vibrational bands to this compound dimers, trimers, and tetramers. rsc.orgresearchgate.net The OH-stretching region of the infrared spectrum is particularly sensitive to hydrogen bonding and provides a clear fingerprint of the cluster's structure. rsc.org

The jet-FTIR spectra show distinct peaks whose intensities vary differently with increasing pressure, corresponding to the monomer (M), two dimer bands (D₁, D₂), a trimer band (T), and a tetramer band (Q). researchgate.net The size-selective depletion spectra for dimers, trimers, and tetramers generally align with the frequency ranges identified in the FTIR experiment. rsc.org However, the depletion spectra often show broader peaks that are blue-shifted compared to the FTIR spectra. rsc.orgrsc.orgresearchgate.net This difference is attributed to the clusters being heated by energy transfer during the scattering process with Ne atoms in the depletion experiment, which weakens the hydrogen bonds. rsc.org

Table 2: Observed OH-Stretching Frequencies in this compound Clusters (Jet-FTIR)

| Species | Peak Label | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Monomer | M | ~3670 |

| Dimer | D₁ | ~3530 |

| Dimer | D₂ | ~3490 |

| Trimer | T | ~3410 |

| Tetramer | Q | ~3360 |

Data represents approximate peak positions from ragout-jet FTIR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. chemicalbook.comnih.gov The ¹H NMR spectrum provides precise information about the chemical environment of the hydrogen atoms within the molecule. nih.gov

For this compound (HO-CH₂-C(=O)O-CH₃), the ¹H NMR spectrum typically displays three distinct signals corresponding to the three different types of protons:

A singlet for the methyl (CH₃) protons of the ester group.

A singlet for the methylene (B1212753) (CH₂) protons adjacent to the hydroxyl and carbonyl groups.

A broad singlet for the hydroxyl (OH) proton, whose chemical shift can be variable and concentration-dependent.

The integration of these signals, which reflects the relative number of protons, should correspond to a 3:2:1 ratio (CH₃:CH₂:OH), confirming the structure. nih.gov The chemical shifts are highly sensitive to the molecular structure, allowing for unambiguous identification. nih.gov Furthermore, NMR is an inherently quantitative technique, making it excellent for assessing the purity of a sample. nih.gov The presence of unexpected signals can indicate impurities, such as residual solvents (e.g., methanol) or by-products from synthesis. nih.govresearchgate.net Two-dimensional NMR experiments, such as ¹³C-¹H HSQC, can be used for even more definitive structural assignment by correlating protons to their directly attached carbon atoms. nih.gov

Table 3: Typical ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | ~3.8 | Singlet | 3H |

| -CH₂ - | ~4.2 | Singlet | 2H |

| -OH | Variable | Broad Singlet | 1H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. chemicalbook.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| Helium |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. charnwooddiscovery.comwikipedia.org It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method allows for the determination of various thermal events, such as phase transitions, crystallization, and melting. charnwooddiscovery.comlinseis.com

Studies utilizing Differential Scanning Calorimetry have been instrumental in identifying and characterizing the low-temperature phases of this compound. Within a temperature range of 13–273 K, this compound can exist in three distinct solid phases. researchgate.net The formation of these phases is highly dependent on the thermal history of the sample, specifically the cooling rate from the liquid state. researchgate.net

Upon slow cooling (e.g., ~2 K min⁻¹), this compound crystallizes into a stable crystalline form, designated as Crystal I . researchgate.net A DSC heating curve of a sample prepared this way shows a single endothermic peak corresponding to the melting of Crystal I. researchgate.net

Conversely, when the liquid is cooled rapidly (e.g., ~10 K min⁻¹), a more complex thermal behavior is observed upon heating. The DSC thermogram in this case reveals the presence of a different, metastable crystalline phase, known as Crystal II , which co-exists with Crystal I. researchgate.net The heating curve for a fast-cooled sample typically displays two distinct melting peaks, corresponding to the fusion of Crystal II and Crystal I at different temperatures. researchgate.net The existence of multiple crystalline forms is a phenomenon known as polymorphism. charnwooddiscovery.com

The phase transitions observed in this compound are first-order transitions, characterized by the absorption or release of latent heat. researchgate.netnih.gov The transition from the solid crystalline phases to the liquid phase is an endothermic process, observed as a peak in the DSC heating curve. youtube.com

Table 1: Low-Temperature Phases of this compound Identified by DSC

| Phase Name | Formation Condition | Thermal Characteristic |

| Crystal I | Slow cooling (~2 K min⁻¹) | Melts at a higher temperature, representing the stable crystalline form. researchgate.net |

| Crystal II | Fast cooling (~10 K min⁻¹) | Melts at a lower temperature, representing a metastable crystalline form. researchgate.net |

This table summarizes the crystalline phases of this compound observed under different cooling conditions as characterized by DSC analysis.